4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid
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Overview
Description
4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid is a chemical compound with the molecular formula C14H8F4O3 It is a biphenyl derivative, characterized by the presence of both fluoro and trifluoromethoxy groups on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide, catalyzed by palladium. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the careful selection of catalysts, bases, and solvents, as well as the control of reaction temperature and time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted biphenyl derivatives, while oxidation reactions can produce carboxylic acid derivatives .
Scientific Research Applications
4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a bromine atom instead of a fluoro group.
2-Fluoro-4-(trifluoromethyl)benzyl bromide: Similar in containing both fluoro and trifluoromethyl groups but differs in the position and type of functional groups.
Uniqueness
4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid is unique due to the combination of fluoro and trifluoromethoxy groups on the biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-2-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-9-3-6-11(12(7-9)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVFLFJAAQOFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681228 |
Source
|
Record name | 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183674-44-3 |
Source
|
Record name | 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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